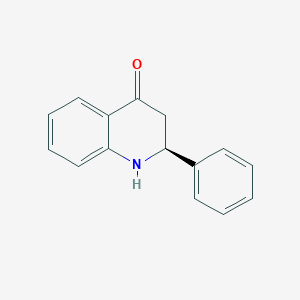

(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one

CAS No.:

Cat. No.: VC15963896

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13NO |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | (2S)-2-phenyl-2,3-dihydro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2/t14-/m0/s1 |

| Standard InChI Key | PUCZUBFZQVSURB-AWEZNQCLSA-N |

| Isomeric SMILES | C1[C@H](NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

| Canonical SMILES | C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one (CAS 113567-28-5) possesses the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol . The compound’s structure includes a quinolin-4-one backbone with a phenyl substituent at the C2 position and a partially hydrogenated ring system (Figure 1). Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO |

| Exact Mass | 223.100 Da |

| LogP (Partition Coefficient) | 3.56 |

| Topological Polar Surface Area | 29.1 Ų |

The (S)-enantiomer’s stereochemistry is critical for its interactions with chiral biological targets. X-ray crystallography of analogous dihydroquinolinones reveals dihedral angles between aromatic rings ranging from 57.84° to 86.83°, depending on substituents . Hydrogen bonding and π-π stacking interactions stabilize the crystal lattice, as observed in related compounds .

Synthesis and Stereochemical Control

Challenges and Optimizations

Early methods suffered from low yields (≤50%) and harsh reaction conditions . Modern approaches utilize mild catalysts (e.g., triethylamine/DMF mixtures) and microwave-assisted reactions to improve efficiency . For instance, heating 4-hydroxy-2(1H)-quinolones with triethylamine in DMF at 70–80°C yields bis-quinolones in 70–87% yields, though this method targets dimeric products .

Structural Elucidation and Spectroscopic Data

Spectroscopic Characterization

-

¹H NMR: Protons on the dihydro ring appear as multiplet signals between δ 2.5–3.5 ppm, while aromatic protons resonate at δ 6.5–8.0 ppm .

-

¹³C NMR: The carbonyl carbon (C4) is observed near δ 190 ppm, with aromatic carbons spanning δ 110–150 ppm .

-

IR Spectroscopy: A strong absorption band at ~1650 cm⁻¹ confirms the C=O stretch .

X-ray Crystallography

While no crystallographic data for (S)-2-phenyl-2,3-dihydroquinolin-4(1H)-one is available, studies on analogous compounds reveal:

-

Anti-conformation: Stabilized by intramolecular hydrogen bonds (N–H⋯O=C) .

-

Dihedral Angles: The phenyl ring and quinolinone plane form angles >50°, reducing steric strain .

Physicochemical Properties and Stability

The compound’s LogP of 3.56 indicates moderate lipophilicity, suitable for blood-brain barrier penetration . Key stability considerations include:

-

Photodegradation: Quinolinones are prone to UV-induced decomposition, necessitating storage in amber vials.

-

Thermal Stability: Decomposition occurs above 250°C, though exact melting points are unreported .

Applications in Drug Discovery

Medicinal Chemistry

-

Lead Optimization: The phenyl group at C2 allows modular derivatization for structure-activity relationship (SAR) studies .

-

Chiral Scaffolds: The (S)-enantiomer serves as a template for designing selective inhibitors of enzymes like HIV-1 protease .

Industrial Availability

(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is cataloged by suppliers (e.g., BLD Pharm) as a research chemical, though it is frequently out of stock due to high demand .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume